trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride
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Overview
Description
“trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride” is a chemical compound with the molecular formula C11H15ClFNO2 . It is also known by its IUPAC name (1r,3r)-3-(3-fluoro-4-methoxyphenoxy)cyclobutan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and molecular formula. The “trans-3” indicates the stereochemistry of the cyclobutanamine ring, with the 3-fluoro-4-methoxyphenoxy group and the amine group in a trans configuration .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 247.7 . It should be stored in a refrigerator .Scientific Research Applications
Analytical Method Development
The development of analytical methods for detecting and quantifying metabolites related to compounds similar to trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride has been a key area of research. For instance, Kühn et al. (1996) described a method for determining pyrethroid metabolites in human urine, including 4-fluoro-3-phenoxybenzoic acid, a compound structurally related to the one (Kühn, Leng, Bucholski, Dunemann, & Idel, 1996).
Stereoselective Synthesis
Stereoselective synthesis is another significant research application. Shao and Ye (2008) developed a stereoselective approach for synthesizing cis- and trans-3-fluoro-1-phenylcyclobutylamine, demonstrating the potential for targeted synthesis of specific isomers of compounds similar to trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride (Shao & Ye, 2008).
Photodimerisation in Plant Cell Walls
Research by Ford and Hartley (1989) explored the cyclodimerisation of trans-p-coumaric and trans-ferulic acids, which share structural similarities with the compound . This study contributes to understanding how similar compounds might behave in biological systems like plant cell walls (Ford & Hartley, 1989).
Neuropharmacology
In neuropharmacology, research by Miura et al. (1993) on a related compound, (-)trans 4-(4-fluorophenyl)-3-(4-methoxyphenoxy-methyl)piperidine hydrochloride (FG-7080), revealed its potential in improving cognitive impairments caused by cholinergic dysfunction (Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki, 1993).
Antitumor Activity
In the field of oncology, Bernhardt et al. (2004) synthesized new carboplatin derivatives by introducing fluoro, chloro, bromo, and hydroxy substituents into the cyclobutane ring. This research highlights the potential for creating derivatives of trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride with enhanced antitumor properties (Bernhardt, Brunner, Gruber, Lottner, Pushpan, Tsuno, & Zabel, 2004).
Safety And Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin, in the eyes, or if swallowed .
properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-14-11-3-2-8(6-10(11)12)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUHQFUQTLZJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC(C2)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride |
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